Vinyl 3,3-dichloro-2,2,3-trifluoropropionate
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Overview
Description
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate is a chemical compound with the molecular formula C5H3Cl2F3O2 and a molecular weight of 222.98 g/mol . It is also known as 3,3-Dichloro-2,2,3-trifluoropropanoic acid ethenyl ester. This compound is characterized by the presence of vinyl, dichloro, and trifluoropropionate groups, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate typically involves the esterification of 3,3-dichloro-2,2,3-trifluoropropanoic acid with vinyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Scientific Research Applications
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, enabling the compound to participate in diverse biochemical reactions. The dichloro and trifluoropropionate groups contribute to the compound’s reactivity and stability, influencing its behavior in different environments .
Comparison with Similar Compounds
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate can be compared with similar compounds such as:
3,3-Dichloro-2,2,3-trifluoropropanoic acid: Lacks the vinyl group, making it less versatile in certain reactions.
Vinyl 3,3-dichloro-2,2,3-trifluoropropanoate: Similar structure but different functional groups, leading to variations in reactivity and applications.
3,3-Dichloro-2,2,3-trifluoropropyl acetate: Contains an acetate group instead of a vinyl group, affecting its chemical properties and uses.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
78840-97-8 |
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Molecular Formula |
C5H3Cl2F3O2 |
Molecular Weight |
222.97 g/mol |
IUPAC Name |
ethenyl 3,3-dichloro-2,2,3-trifluoropropanoate |
InChI |
InChI=1S/C5H3Cl2F3O2/c1-2-12-3(11)4(8,9)5(6,7)10/h2H,1H2 |
InChI Key |
VSKVRMXJKAFPSG-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C(C(F)(Cl)Cl)(F)F |
Origin of Product |
United States |
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